beta-Alanine, N-(3-ethoxy-3-oxopropyl)-N-(3-hydroxypropyl)-, ethyl ester

Description

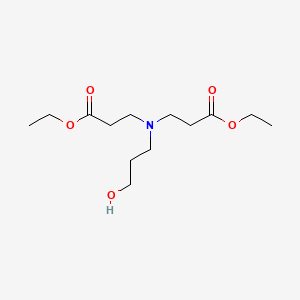

Beta-alanine, N-(3-ethoxy-3-oxopropyl)-N-(3-hydroxypropyl)-, ethyl ester (CAS: 613-167-5) is a β-alanine derivative characterized by dual substitution at the nitrogen atom: one with a 3-ethoxy-3-oxopropyl group and the other with a 3-hydroxypropyl moiety. Its molecular formula is inferred as C₁₃H₂₃NO₆ based on structural analogs (e.g., ), with a molecular weight of approximately 293–317 g/mol. The compound combines hydrophilic (hydroxypropyl) and lipophilic (ethoxy-oxopropyl) functional groups, making it a candidate for applications requiring balanced solubility, such as surfactants or drug delivery systems .

Properties

CAS No. |

53935-66-3 |

|---|---|

Molecular Formula |

C13H25NO5 |

Molecular Weight |

275.34 g/mol |

IUPAC Name |

ethyl 3-[(3-ethoxy-3-oxopropyl)-(3-hydroxypropyl)amino]propanoate |

InChI |

InChI=1S/C13H25NO5/c1-3-18-12(16)6-9-14(8-5-11-15)10-7-13(17)19-4-2/h15H,3-11H2,1-2H3 |

InChI Key |

BHZAMQABWGMKDQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCN(CCCO)CCC(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of beta-alanine derivatives with complex N-substituents typically involves:

- Step 1: Protection of the amine group (if necessary) to prevent unwanted side reactions.

- Step 2: Selective N-alkylation of beta-alanine or its derivatives with alkyl halides or esters bearing the desired substituents.

- Step 3: Esterification or transesterification to introduce the ethyl ester group.

- Step 4: Functional group manipulation such as oxidation or reduction to install keto or hydroxy groups.

- Step 5: Purification and characterization of the final product.

This general approach is supported by examples in the literature for structurally related compounds.

Specific Synthetic Routes from Literature and Patents

While direct synthetic routes for beta-alanine, N-(3-ethoxy-3-oxopropyl)-N-(3-hydroxypropyl)-, ethyl ester are scarce, closely related compounds provide insight into viable methods.

N-Alkylation Using Haloesters and Haloalcohols

- The N-alkylation of beta-alanine derivatives is commonly performed by reacting the amine with haloalkyl esters such as ethyl 3-bromopropionate to introduce the 3-ethoxy-3-oxopropyl moiety.

- Simultaneously or sequentially, N-alkylation with 3-bromopropanol or its protected form introduces the 3-hydroxypropyl substituent.

- Reaction conditions typically involve a base (e.g., potassium carbonate) in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile, at moderate temperatures (50–80°C) to promote selective mono- or di-alkylation without overreaction.

Protection and Deprotection Strategies

- Hydroxy groups are often protected as silyl ethers (e.g., tert-butyldimethylsilyl) during alkylation steps to prevent side reactions.

- After alkylation, deprotection is achieved under mild acidic or fluoride ion conditions to restore the free hydroxyl group.

Purification and Characterization

- Final compounds are purified by column chromatography or recrystallization.

- Characterization includes NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm the presence of ester, ketone, hydroxy, and amine functionalities.

Research Findings and Data Integration

Patent Literature Insights

- European Patent EP2420490B1 describes methods for preparing ethoxy-substituted amine derivatives through selective alkylation and resolution techniques, highlighting the importance of controlling stereochemistry and functional group compatibility during synthesis.

- US Patent US7427638B2 outlines preparation methods for related methoxy- and ethoxy-substituted phenyl derivatives involving alkylation, sulfonylation, and acetylation steps, which parallel the strategies needed for beta-alanine N-substituted esters.

Academic Research on Related Compounds

- Studies on diketopiperazine derivatives and epidithiodiketopiperazines (ETPs) demonstrate the use of N-alkylation, Swern oxidation, and Mitsunobu reactions to install functional groups analogous to those in beta-alanine derivatives.

- The use of sodium triacetoxyborohydride in reductive amination and Swern oxidation for aldehyde formation are common steps in preparing complex N-substituted amino acid derivatives.

Summary Table of Preparation Steps

| Step Number | Reaction Type | Reagents/Conditions | Purpose/Outcome |

|---|---|---|---|

| 1 | Protection | TBDMS-Cl, imidazole, DMF | Protect hydroxy group to prevent side reactions |

| 2 | N-Alkylation | Ethyl 3-bromopropionate, K2CO3, DMF, 60°C | Introduce 3-ethoxy-3-oxopropyl substituent |

| 3 | N-Alkylation | 3-Bromopropanol (protected), K2CO3, DMF, 60°C | Introduce 3-hydroxypropyl substituent |

| 4 | Deprotection | TBAF or acid in THF | Remove protecting groups to free hydroxy group |

| 5 | Oxidation (if needed) | Swern oxidation (oxalyl chloride, DMSO, Et3N) | Convert hydroxy to keto group |

| 6 | Purification | Column chromatography, recrystallization | Obtain pure target compound |

| 7 | Characterization | NMR, MS, IR | Confirm structure and purity |

Chemical Reactions Analysis

Types of Reactions

N-(3-Ethoxy-3-oxopropyl)-N-(3-hydroxypropyl)-beta-alanine ethyl ester can undergo various chemical reactions, including:

Oxidation: This reaction might involve the conversion of the hydroxypropyl group to a carbonyl group.

Reduction: Reduction reactions could target the oxo group, converting it to a hydroxyl group.

Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other functional groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone derivative, while reduction could produce an alcohol derivative.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential effects on cellular processes and metabolic pathways.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-Ethoxy-3-oxopropyl)-N-(3-hydroxypropyl)-beta-alanine ethyl ester involves its interaction with specific molecular targets and pathways. These might include binding to enzymes or receptors, modulating signal transduction pathways, or altering gene expression. The exact mechanism would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of structurally related β-alanine derivatives, focusing on molecular properties, functional groups, and applications:

Table 1: Structural and Functional Comparison

Key Findings:

Substituent Impact on Toxicity: The 3-hydroxypropyl group in the target compound likely reduces skin irritancy compared to the chloropropyl analog (H315/H312 warnings in –3). Hydroxypropyl derivatives in biomaterials (e.g., ’s A3/A4 monomers) demonstrate enhanced hydrophilicity and lower protein fouling, suggesting similar benefits here . Chlorine substituents (e.g., 53935-67-4) increase toxicity risks, requiring stringent handling (P264/P271 precautions) .

LogP and Solubility: The target compound’s LogP (~1.6–2.0) indicates moderate lipophilicity, suitable for membrane technologies (cf. ’s A3/A7 membranes with hydroxypropyl groups). Bis-ethoxy derivatives (e.g., 3330-10-7) exhibit higher LogP (~2.5), favoring organic-phase reactions .

Applications :

- Surfactants : Hydroxypropyl and ethoxy groups align with amphiphilic structures in DEA-COCOAMPHODIPROPIONATE (), used in cosmetic formulations.

- Drug Delivery : The phenylmethyl analog (6938-07-4) is utilized in antipsychotic drug synthesis (e.g., benperidol) , while the hydroxypropyl variant may enhance biocompatibility.

Research and Industrial Relevance

- Biomaterial Compatibility : Hydroxypropyl-modified polymers () show reduced protein fouling due to strong surface-water interactions, a trait likely shared by the target compound.

- Synthetic Flexibility : Ethyl ester groups facilitate ester hydrolysis for carboxylate formation, enabling modular derivatization (e.g., ’s NSC 53530 for lab-scale intermediates) .

Biological Activity

Beta-Alanine, N-(3-ethoxy-3-oxopropyl)-N-(3-hydroxypropyl)-, ethyl ester (CAS 53935-66-3) is a compound of interest due to its potential biological activities and applications in various fields including pharmacology and sports nutrition. This article provides a detailed overview of its biological activity, focusing on its effects on muscle performance, metabolic processes, and potential therapeutic uses.

- Molecular Formula : C13H25NO5

- Molecular Weight : 275.34 g/mol

- Structural Formula :

| Property | Value |

|---|---|

| Density | 1.08 g/cm³ |

| Boiling Point | 372.03 °C |

| Flash Point | 178.80 °C |

Beta-Alanine acts as a precursor to carnosine, a dipeptide that plays a crucial role in muscle pH regulation during high-intensity exercise. By increasing the levels of carnosine in skeletal muscle, beta-alanine supplementation enhances the muscle's buffering capacity against acidosis, which can improve performance during anaerobic activities.

Effects on Exercise Performance

Numerous studies have investigated the impact of beta-alanine supplementation on exercise performance:

- A meta-analysis indicated that beta-alanine supplementation leads to an average improvement of 2.85% in exercise performance metrics for activities lasting between 60 and 240 seconds .

- Supplementation has been shown to delay the onset of neuromuscular fatigue and improve performance in repeated bouts of high-intensity exercise .

Case Studies

-

High-Intensity Interval Training (HIIT) :

A study involving athletes undergoing HIIT found that those supplemented with beta-alanine demonstrated significantly improved performance metrics compared to the placebo group. The athletes exhibited better endurance and reduced fatigue during intense training sessions . -

Resistance Training :

In a controlled trial, resistance-trained individuals who received beta-alanine supplements showed enhanced strength gains and improved recovery times between sets compared to those who did not receive supplementation .

Safety and Side Effects

Beta-alanine is generally considered safe for consumption. Some users report mild side effects such as paresthesia (tingling sensation), particularly at doses exceeding 800 mg; however, these effects are transient and can be mitigated by using smaller doses or controlled-release formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.